4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide
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Overview
Description
The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds are often synthesized for their potential use as chemosensors .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The benzo[de]isoquinoline-1,3-dione system can undergo various reactions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine leads to new derivatives .Scientific Research Applications
Anticonvulsant Evaluation
- Study: N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, including compounds structurally related to 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide, were synthesized and evaluated for their anticonvulsant effects in experimental epilepsy models. The most active compound exhibited higher potency than standard antiepileptic drugs, indicating potential therapeutic applications in epilepsy treatment (Malik, Bahare, & Khan, 2013).
Antimicrobial and Hypoglycemic Activities
- Study: Adamantane-isothiourea hybrid derivatives, structurally similar to the compound , demonstrated significant antimicrobial activity against pathogenic bacteria and fungi. Additionally, some derivatives showed potent hypoglycemic activity in diabetic rats, suggesting potential applications in the treatment of microbial infections and diabetes (Al-Wahaibi et al., 2017).
Corrosion Inhibition
- Study: 8-hydroxyquinoline analogs, including compounds related to this compound, were effective corrosion inhibitors for C22E steel in acidic environments. This indicates potential applications in protecting metals from corrosion, especially in industrial settings (About et al., 2020).
Cancer Research
- Study: Novel annulated dihydroisoquinoline heterocycles, which share structural features with the compound , were synthesized and evaluated for their cytotoxicity. These compounds showed potential for antitumor screening against various cancer cell lines, suggesting their use in cancer research and therapy (Saleh et al., 2020).
P2X7 Nucleotide Receptor Antagonism
- Study: Isoquinolines, including derivatives similar to the compound , have been studied as antagonists of the P2X7 nucleotide receptor. This receptor is involved in various physiological and pathological processes, indicating potential therapeutic applications in treating diseases related to this receptor (Humphreys et al., 1998).
Mechanism of Action
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These derivatives are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds in this class exhibit high chemosensor selectivity in the determination of anions .
Future Directions
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-23-20-10-4-6-18-7-5-11-21(22(18)20)24(31)29(23)17-14-27-12-15-28(16-13-27)25(32)26-19-8-2-1-3-9-19/h1-11H,12-17H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQMYLVXQVGHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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